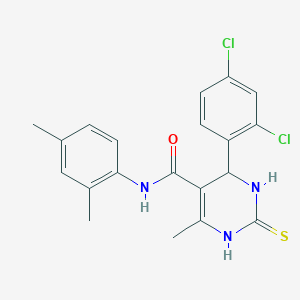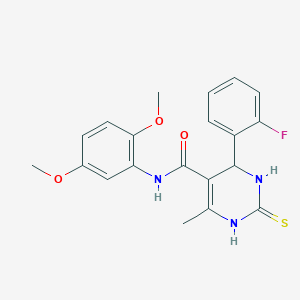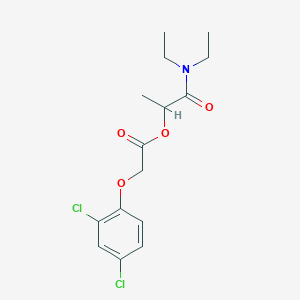![molecular formula C9H16Cl3NO3S B3962226 4-[(5,5,5-trichloropentyl)sulfonyl]morpholine](/img/structure/B3962226.png)
4-[(5,5,5-trichloropentyl)sulfonyl]morpholine
説明
4-[(5,5,5-trichloropentyl)sulfonyl]morpholine, also known as TCS 5861528, is a novel small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases.
科学的研究の応用
4-[(5,5,5-trichloropentyl)sulfonyl]morpholine 5861528 has been studied extensively for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of several enzymes and proteins that are involved in these diseases, making it a promising therapeutic agent.
作用機序
4-[(5,5,5-trichloropentyl)sulfonyl]morpholine 5861528 works by inhibiting the activity of specific enzymes and proteins that are involved in disease processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer and other diseases. This compound 5861528 also inhibits the activity of several kinases, including JAK2 and FLT3, which are involved in inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
This compound 5861528 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines in immune cells, and reduce inflammation in animal models of autoimmune disorders. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4-[(5,5,5-trichloropentyl)sulfonyl]morpholine 5861528 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a useful tool for studying the activity of specific enzymes and proteins. However, it also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in some experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several potential future directions for research on 4-[(5,5,5-trichloropentyl)sulfonyl]morpholine 5861528. One area of interest is the development of more potent and selective inhibitors of specific enzymes and proteins that are involved in disease processes. Another area of interest is the development of new formulations of this compound 5861528 that have improved solubility and bioavailability. Finally, there is also interest in studying the potential use of this compound 5861528 in combination with other therapeutic agents to enhance its effectiveness in treating diseases.
特性
IUPAC Name |
4-(5,5,5-trichloropentylsulfonyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Cl3NO3S/c10-9(11,12)3-1-2-8-17(14,15)13-4-6-16-7-5-13/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFILWIQGJTXCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CCCCC(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B3962149.png)
![2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3962172.png)
![ethyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B3962186.png)
![2,7,7-trimethyl-4-[5-methyl-2-(methylthio)-3-thienyl]-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3962189.png)



![2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3962241.png)
![2-(dimethylamino)-2-(3-methylphenyl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}acetamide](/img/structure/B3962252.png)
![2-{[3-(4-tert-butylphenyl)acryloyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3962258.png)


![1-[(4-methoxyphenyl)acetyl]-3-phenylpyrrolidine](/img/structure/B3962278.png)
![diisobutyl [(benzylamino)(4-methoxyphenyl)methyl]phosphonate hydrochloride](/img/structure/B3962281.png)